benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron
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Overview
Description
This compound is a complex organometallic compound containing a nickel(II) center. It also contains a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl rings bound to an iron(II) center. The presence of phosphine ligands suggests that this compound might be used as a catalyst in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the ferrocene and phosphine moieties. The exact structure would depend on the spatial arrangement of these groups around the nickel(II) center .Chemical Reactions Analysis
As a nickel(II) complex with phosphine ligands, this compound could potentially act as a catalyst in a variety of chemical reactions, such as cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As an organometallic complex, it would likely be sensitive to air and moisture .Scientific Research Applications
Catalysis in Asymmetric Synthesis
Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II) and similar complexes have been utilized in asymmetric synthesis. For example, nickel complexes with phosphine ligands have been applied in the asymmetric cross-coupling of 1-phenylethylmagnesium chloride with vinyl bromide, achieving modest enantiomeric excess (Hayashi, Konishi, Hioki, Kumada, Ratajczak & Niedbala, 1981) (Hayashi et al., 1981). Additionally, the hydrophosphination of methacrylonitrile catalyzed by nickel complexes with ferrocenylphosphine ligands resulted in chiral 2-cyanopropylphosphines with high enantiomeric excess, indicating its potential in creating asymmetric compounds (Sadow & Togni, 2005) (Sadow & Togni, 2005).
Ligand Influence in Metal Complexes
Research also focuses on how substituents in ligands like ferrocenyl influence the behavior of metal complexes, such as nickel and palladium complexes. In a study, bidentate pyridine-phosphine ligands with different aryl groups, including ferrocenyl, were synthesized and their influence on nickel and palladium complexes' ethene oligomerization behavior was examined (Flapper, Leeuwen, Elsevier & Kamer, 2009) (Flapper et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40P2.C7H4N.C5H10.ClH.Fe.Ni/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t21-,24?,25?;;;;;/m1...../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNPZFMHJBNIDZ-DSWBINGXSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54ClFeNNiP2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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